Pioglitazone sulfonic acid impurity is a chemical compound associated with pioglitazone, a medication primarily used in the management of type 2 diabetes mellitus. This impurity is significant as it can affect the purity and efficacy of pharmaceutical formulations containing pioglitazone. Understanding its source, classification, and implications in drug development is crucial for ensuring drug quality and safety.
Pioglitazone is synthesized through various chemical processes, and impurities can arise during these synthesis routes. The primary sources of pioglitazone sulfonic acid impurity include incomplete reactions, side reactions, and degradation of the compound during storage or processing. The presence of this impurity is often monitored in pharmaceutical preparations to comply with regulatory standards.
Pioglitazone sulfonic acid impurity falls under the category of pharmaceutical impurities, which are unwanted substances that can occur during the synthesis or formulation of active pharmaceutical ingredients. It is classified as a non-pharmacopeial impurity, meaning it may not be listed in official pharmacopoeias but is nonetheless relevant for quality control in drug manufacturing.
The synthesis of pioglitazone typically involves multi-step chemical reactions starting from simpler organic compounds. Key methods include:
The synthesis often requires precise control over reaction conditions, including temperature, pressure, and the amount of catalyst used. For instance, high pressures and temperatures can lead to higher yields but may also increase the formation of impurities if not carefully managed .
The molecular formula for pioglitazone sulfonic acid impurity is , with a molecular weight of approximately 378.44 g/mol. The structure features a thiazolidinedione core, which is characteristic of thiazolidinedione class drugs.
The formation of pioglitazone sulfonic acid impurity can occur through several pathways during the synthesis of pioglitazone:
The specific conditions under which these reactions occur are critical; for example, using excess catalyst or inappropriate solvents can exacerbate impurity formation .
Pioglitazone acts primarily by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in glucose metabolism and insulin sensitivity. The mechanism involves:
Studies have shown that pioglitazone significantly improves glycemic control in patients with type 2 diabetes by modulating lipid profiles and enhancing insulin sensitivity .
Relevant analyses indicate that maintaining optimal storage conditions is essential to minimize degradation and preserve efficacy .
Pioglitazone sulfonic acid impurity is primarily studied within the context of pharmaceutical development and quality control:
Impurity profiling ensures drug safety and compliance with global pharmacopeial standards. Pioglitazone preparations typically contain 8–13 identified impurities, including sulfonic acid, keto, hydroxy, and N-oxide derivatives [1] [6]. Regulatory agencies mandate strict limits (typically ≤0.15%) for such impurities due to potential genotoxic risks [7]. The European Pharmacopoeia lists Pioglitazone Sulfonic Acid Impurity as a "Specified Impurity," requiring rigorous monitoring in batch release testing [4] [9]. Advanced analytical techniques like two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry (HRMS) are employed for its detection amid complex matrices [1].
Table 1: Common Impurities in Pioglitazone Hydrochloride
Impurity Name | CAS No. | Molecular Formula | Type |
---|---|---|---|
Sulfonic Acid Impurity | 625853-73-8 | C₁₈H₂₂N₂O₅S | Process-related |
Keto Pioglitazone (M-III) | 146062-45-5 | C₁₉H₁₈N₂O₄S | Metabolite |
Hydroxy Pioglitazone (M-IV) | 146062-44-4 | C₁₉H₂₀N₂O₄S | Metabolite |
Pioglitazone N-Oxide | 145350-09-0 | C₁₉H₂₀N₂O₄S | Degradant |
5-Ethyl-2-pyridineethanol Tosylate | 144809-27-8 | C₁₆H₁₉NO₃S | Synthesis intermediate |
Sulfonic acid groups impart high polarity and acidity to pioglitazone impurities, influencing their pharmacokinetic behavior. Structurally, this impurity features a benzenesulfonic acid moiety linked to the pioglitazone backbone via an ethylene bridge, replacing the thiazolidinedione ring’s typical carbonyl group [6] [10]. This modification:
Pioglitazone Sulfonic Acid Impurity falls under ICH M7 Category 3 ("low mutagenic concern") due to absence of structural alerts for genotoxicity [7]. However, sulfonate esters (e.g., methyl tosylate) formed during synthesis may classify as Class 1 or 2 PGIs, requiring control at thresholds of 1–15 μg/day [7] [9]. Key regulatory considerations include:
Table 2: Analytical Methods for Pioglitazone Sulfonic Acid Impurity Detection
Method | Conditions | Limit of Quantitation (LOQ) | Key Challenges |
---|---|---|---|
Heart-cutting 2D-LC-HRMS | 1D: Inertsil ODS-3 C18; 0.1M ammonium acetate2D: Inertsil ODS-SP C18; 5mM ammonium acetate | 0.003% | High salt concentration causes ion suppression |
RP-HPLC-UV | C18 column; Acetonitrile/water (with 0.1% TFA) | 0.01% | Co-elution with matrix components |
LC-MS/MS | ESI+ mode; m/z 379→136 transition | 0.001% | Requires expensive instrumentation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7